
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-3-methyloxolane-2,5-dione is a chemical compound belonging to the class of oxolane derivatives. It contains a bromophenyl group and an oxolane ring. The compound’s molecular formula is C11H9BrO3, and its systematic name is (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one .
Molecular Structure Analysis
The compound’s molecular structure consists of an oxolane ring fused with a phenyl group bearing a bromine atom. The stereochemistry and conformational aspects play a crucial role in its properties and reactivity. Single-crystal X-ray diffraction (SCXRD) studies provide insights into the precise arrangement of atoms within the crystal lattice .
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is 122°C .
- NMR Spectroscopy : The 1H NMR spectrum provides information about the hydrogen atoms’ environment, aiding in structural confirmation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione derivatives have been synthesized and demonstrated promising antifungal activities. For instance, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione showed significant inhibitory activities against a broad spectrum of fungi, highlighting its potential as a novel fungicide (Cvetković et al., 2019).
Chemical Properties and Applications
- The compound has been included in the study of glycolic acid oxidase inhibitors, indicating its relevance in biochemical research (Rooney et al., 1983).
- Transition metal complexes of similar derivatives have been synthesized, characterized, and shown to exhibit moderate to excellent antimicrobial activity, suggesting applications in medicinal chemistry (Sampal et al., 2018).
- In the field of polymer science, derivatives have been used to create photoluminescent conjugated polymers, indicating potential applications in material science and electronics (Beyerlein & Tieke, 2000).
Photochemical and Structural Analysis
- The compound has been involved in studies of photochromic properties in asymmetric dihetarylethenes, showing applications in the development of materials with photo-responsive characteristics (Shepelenko et al., 2014).
Biological and Pharmaceutical Studies
- In pharmacology, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity, demonstrating potential in drug development (Obniska et al., 2012).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-3-methyloxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMENROMCGVAVJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

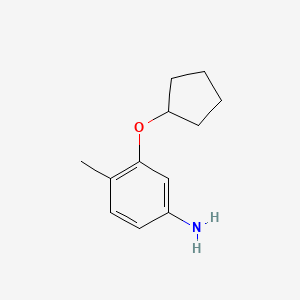
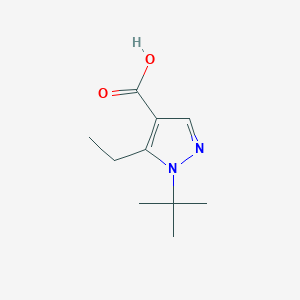
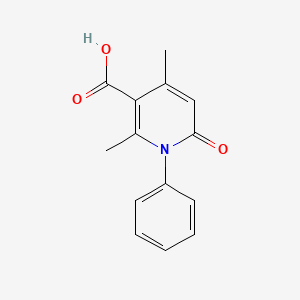
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
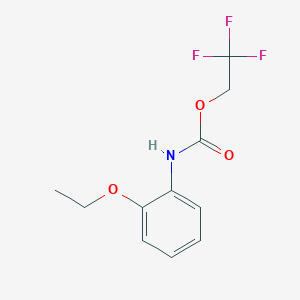

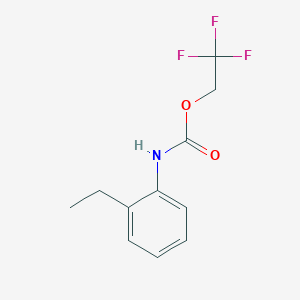
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)
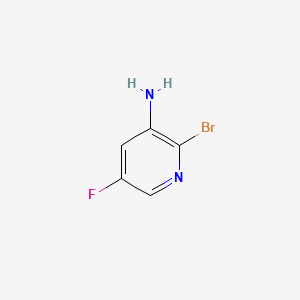
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)
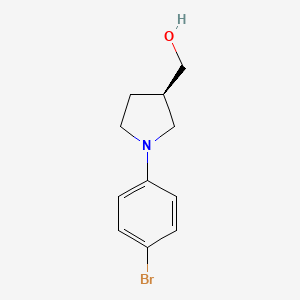
![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)

